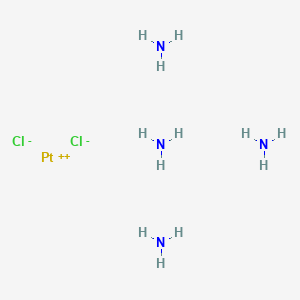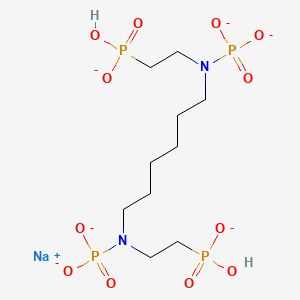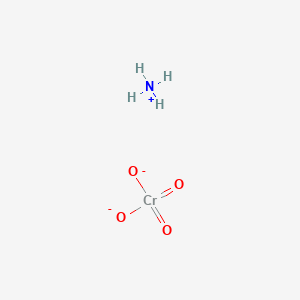
Tetraammineplatinum(II) chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts .
Synthesis Analysis
While specific synthesis methods for Tetraammineplatinum(II) chloride hydrate were not found in the search results, it is known to be used as a precursor in the synthesis of other platinum catalysts .Molecular Structure Analysis
The molecular structure of Tetraammineplatinum(II) chloride hydrate consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .Chemical Reactions Analysis
Tetraammineplatinum(II) chloride hydrate acts as a noble metal catalyst and is primarily useful for homogeneous catalysis applications. It is used as a catalyst in hydrogenation, carbonylation, hydrosiliylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes .Physical And Chemical Properties Analysis
Tetraammineplatinum(II) chloride hydrate has a molecular weight of 334.11 (anhydrous basis) and its degree of hydration is ≤1 . It is commonly used as a source of platinum .Scientific Research Applications
Electrode Fabrication
Tetraammineplatinum(II) chloride hydrate: is utilized in the fabrication of platinum electrodes. These electrodes are critical components in various electrochemical devices, including sensors and fuel cells. For instance, it can be used to deposit a layer of Pt electrode on Nafion membranes . This application is vital for the development of high-performance energy conversion and storage systems.
Catalyst for VOC Decomposition
This compound serves as a coupling catalyst in electron beam technology for the decomposition of volatile organic compounds (VOCs) . By facilitating the breakdown of VOCs, it plays a significant role in environmental remediation efforts, particularly in reducing air pollution and mitigating health hazards associated with VOC exposure.
Preparation of Platinum Catalysts
The compound is a precursor for platinum catalysts, especially those supported on reduced graphite oxide (RGO) . These catalysts are integral to numerous chemical reactions, including hydrogenation and oxidation processes, which are pivotal in industrial chemistry.
Safety And Hazards
properties
IUPAC Name |
azane;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930438 |
Source


|
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamineplatinium (II) chloride | |
CAS RN |
13933-32-9 |
Source


|
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in fabricating Platinum/carbon black (Pt/CB) materials?
A1: Tetraammineplatinum(II) chloride hydrate serves as the platinum precursor in the fabrication of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment method. This process facilitates the reduction of platinum ions to metallic platinum nanoparticles, which are then dispersed on the carbon black support. This results in the formation of the desired Pt/CB composite material.
Q2: How does the drying temperature affect the properties of Pt/CB synthesized using Tetraammineplatinum(II) chloride hydrate?
A2: While the provided research abstract [] doesn't specify the exact impact of drying temperature on the final Pt/CB product, it does highlight it as a crucial factor influencing the synthesis. Drying temperature is known to affect the morphology, particle size distribution, and dispersion of platinum nanoparticles on the carbon black support. These factors directly influence the electrochemical properties and performance of the Pt/CB material, particularly its electrical conductivity, which is essential for applications like fuel cells and sensors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)


